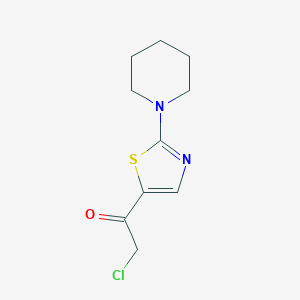
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone (CPT) is a small organic molecule that is widely used for scientific research purposes. It is a versatile compound due to its unique structure and reactivity. CPT is a highly reactive compound that can be used in various synthetic processes, such as the synthesis of other compounds and the preparation of compounds for use in biological experiments. CPT has been used in a variety of research fields, including drug development, biochemistry, and organic synthesis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone involves the reaction of 2-chloroacetyl chloride with 2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid followed by dehydration of the resulting intermediate.
Starting Materials
2-chloroacetyl chloride, 2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid
Reaction
Step 1: Dissolve 2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid in dry dichloromethane., Step 2: Add triethylamine to the solution and cool the mixture to 0°C., Step 3: Slowly add 2-chloroacetyl chloride to the mixture while stirring at 0°C., Step 4: Allow the reaction mixture to warm to room temperature and stir for 2 hours., Step 5: Pour the reaction mixture into water and extract with dichloromethane., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter., Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 8: Purify the crude product by column chromatography using a suitable solvent system to obtain 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone is a versatile compound that has been used in a variety of scientific research applications. It has been used to synthesize other compounds, such as drugs and other small molecules, and to prepare compounds for use in biological experiments. 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has also been used in the synthesis of polymers and other materials for use in drug delivery systems and medical devices. Additionally, 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has been used in the synthesis of fluorescent dyes for use in imaging techniques.
Mecanismo De Acción
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone is a highly reactive compound that can undergo a variety of reactions. The most common reaction is the nucleophilic addition of 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone to an aldehyde or ketone, which results in the formation of a new carbon-carbon bond. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone can also undergo a variety of other reactions, including oxidation, reduction, and hydrolysis.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has been used in a variety of research studies to investigate the biochemical and physiological effects of the compound. 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has been shown to have a variety of effects on cells, including the induction of apoptosis, the inhibition of cell proliferation, and the inhibition of cell migration. Additionally, 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone is a highly reactive compound that can be used in a variety of synthetic processes. It is a versatile compound that can be used in a variety of research studies. The advantages of using 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone in lab experiments include its ease of synthesis, its low toxicity, and its ability to form new carbon-carbon bonds. The limitations of using 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone in lab experiments include its instability in the presence of water and its tendency to react with other compounds.
Direcciones Futuras
The potential future directions for the use of 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone in scientific research include the development of new drug delivery systems, the synthesis of new materials for medical devices, and the development of new fluorescent dyes for imaging techniques. Additionally, 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone could be used in the synthesis of new compounds for use in drug discovery and development. Additionally, 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone could be used in the synthesis of new compounds for use in biochemistry and organic synthesis.
Propiedades
IUPAC Name |
2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-6-8(14)9-7-12-10(15-9)13-4-2-1-3-5-13/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYQAOGETYUVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2459913.png)
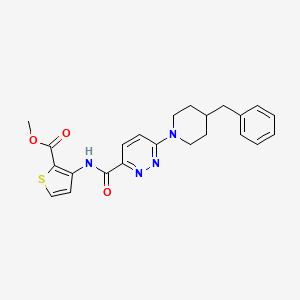
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)
![Tert-butyl 3-[prop-2-enoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2459917.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2459920.png)
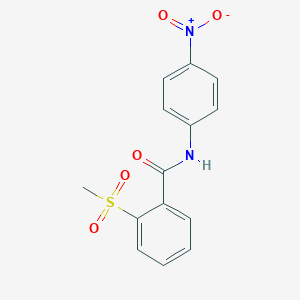
![2-phenyl-2-(trifluoromethyl)-2,3,7,8-tetrahydropyrimido[2,1-b][1,3,5]thiadiazin-4(6H)-one](/img/structure/B2459923.png)
![2-Bromo-5-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2459925.png)
![[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol](/img/structure/B2459927.png)
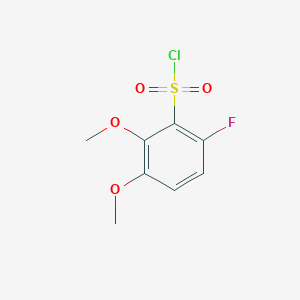
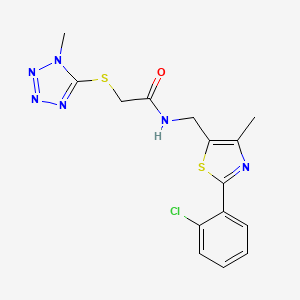
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)
![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2459934.png)